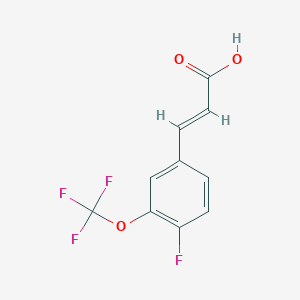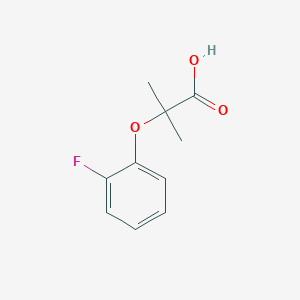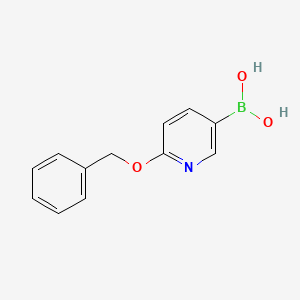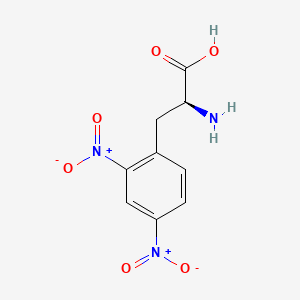
4-Fluoro-3-(trifluoromethoxy)cinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethoxy)cinnamic acid is a chemical compound with the following properties:
- IUPAC Name : (2E)-3-[4-fluoro-3-(trifluoromethoxy)phenyl]-2-propenoic acid
- Molecular Formula : C<sub>10</sub>H<sub>6</sub>F<sub>4</sub>O<sub>3</sub>
- Molecular Weight : 250.15 g/mol
- CAS Number : 886501-38-8
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethoxy)cinnamic acid consists of a cinnamic acid backbone with a fluorine atom and a trifluoromethoxy group attached. The compound’s structure plays a crucial role in its properties and reactivity.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are not explicitly documented, it likely participates in reactions typical of cinnamic acids. These may include esterification, amidation, and other transformations.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Purity : 98%
- Storage Temperature : Ambient temperature
- InChI Code : InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14
Applications De Recherche Scientifique
Fluorinated Compounds in Medicinal Research
4-Fluoro-3-(trifluoromethoxy)cinnamic acid belongs to the family of cinnamic acids, which have been studied extensively for their medicinal properties, particularly in anticancer research. Cinnamic acid derivatives, owing to their chemical structure that allows for various reactive sites, have been identified as traditional and synthetic antitumor agents. Research has demonstrated the significant antitumor efficacy of various cinnamoyl derivatives, underscoring their potential in anticancer therapy. The synthesis and biological evaluation of these derivatives highlight their importance in medicinal research, offering avenues for developing novel anticancer treatments (De, Baltas, & Bedos-Belval, 2011).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental impact and degradation of polyfluoroalkyl chemicals, including compounds related to 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, have been a focus of research due to their widespread use and persistence in the environment. Studies have explored the microbial degradation pathways of these chemicals, which can transform into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), compounds known for their toxic profiles. This research is crucial for understanding the environmental fate of fluorochemicals and assessing their impacts on human health and ecosystems (Liu & Avendaño, 2013).
Fluoroalkylation Reactions in Green Chemistry
In the realm of green chemistry, fluoroalkylation reactions, including those involving compounds like 4-Fluoro-3-(trifluoromethoxy)cinnamic acid, have gained attention for their environmental benefits. These reactions are explored for their mild, environment-friendly, and efficient incorporation of fluorinated groups into target molecules. The shift towards using water or aqueous media in fluoroalkylation presents a sustainable approach to organic synthesis, reducing the ecological footprint of chemical processes and fostering the development of greener chemical practices (Song et al., 2018).
Safety And Hazards
- Pictograms : Not specified
- Signal Word : Not specified
- Hazard Statements : Not specified
- Precautionary Statements : Not specified
- MSDS : Link to MSDS
Orientations Futures
Research avenues for 4-Fluoro-3-(trifluoromethoxy)cinnamic acid could include:
- Investigating its potential applications in pharmaceuticals or materials science.
- Assessing its reactivity with various functional groups.
- Exploring its biological effects and potential therapeutic uses.
Propriétés
IUPAC Name |
(E)-3-[4-fluoro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYJIQXFVDXRLK-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethoxy)cinnamic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)






